Product packaging for Tert-butyl 2-methylpropanoate(Cat. No.:CAS No. 16889-72-8)

Tert-butyl 2-methylpropanoate

Cat. No.: B095702
CAS No.: 16889-72-8
M. Wt: 144.21 g/mol
InChI Key: KVWOTUDBCFBGFJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylpropanoate, also known as tert-butyl isobutyrate, is an ester with the molecular formula C8H16O2 and an average molecular mass of 144.21 g/mol . This compound is of significant interest in scientific research, particularly in the field of food and flavor chemistry. It has been identified as an aroma-active constituent in foodstuffs such as pineapple, contributing to the complex scent profile of the fruit . Researchers utilize this compound in analytical studies to understand and characterize the flavor components of various natural products and processed foods. In synthetic organic chemistry, the tert-butyl ester group serves as a valuable protecting group for carboxylic acids, offering stability under a range of reaction conditions . The structure of the compound is defined by its SMILES notation, CC(C)C(=O)OC(C)(C)C, and it can be uniquely identified by its InChI Key, KVWOTUDBCFBGFJ-UHFFFAOYSA-N . This compound is for research applications only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B095702 Tert-butyl 2-methylpropanoate CAS No. 16889-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWOTUDBCFBGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347433
Record name 2-Methyl-2-propanyl 2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16889-72-8
Record name 2-Methyl-2-propanyl 2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methylpropanoate
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Synthetic Methodologies and Strategies for Tert Butyl 2 Methylpropanoate and Its Analogs

Direct Esterification and Transesterification Approaches

The synthesis of tert-butyl 2-methylpropanoate (B1197409), a sterically hindered ester, is commonly achieved through direct esterification and transesterification methods. These approaches involve the formation of the ester bond from suitable precursors, often with the aid of catalytic systems to overcome the steric hindrance posed by the tert-butyl group.

Condensation Reactions Utilizing Acyl Precursors

The most direct route to tert-butyl 2-methylpropanoate involves the condensation of isobutyric acid or its activated derivatives with tert-butanol (B103910) or isobutene. The reaction of isobutyric acid with isobutene is a common industrial method, often catalyzed by strong acids. This acid-catalyzed addition of the carboxylic acid to the olefin proceeds efficiently to form the tert-butyl ester. evitachem.com

Alternatively, isobutyric acid can be reacted with tert-butanol. However, due to the tertiary nature of the alcohol, this esterification is challenging and prone to dehydration of the alcohol to isobutylene (B52900) under harsh acidic conditions. asianpubs.org To circumvent this, milder methods and specific catalytic systems are often employed.

Transesterification offers another viable pathway, where a more common ester of isobutyric acid, such as methyl isobutyrate, is reacted with tert-butanol in the presence of a suitable catalyst. smolecule.comgoogle.com This equilibrium-driven process often requires the removal of the more volatile alcohol byproduct (in this case, methanol) to drive the reaction towards the desired tert-butyl ester. google.com Enzymatic catalysis, for instance using lipases, has also been explored for transesterification reactions, offering a green and selective alternative. researchgate.net

Catalytic Systems in Esterification: Role of Coupling Agents and Lewis Acids

To facilitate the esterification of sterically demanding substrates like tert-butanol, various catalytic systems have been developed. These can be broadly categorized into those that activate the carboxylic acid and those that activate the alcohol.

Coupling agents , such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are highly effective for the synthesis of esters under mild conditions. researchgate.netorganic-chemistry.orgcommonorganicchemistry.com This method, known as the Steglich esterification, involves the in-situ formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is readily attacked by the alcohol. organic-chemistry.org This approach is particularly useful for acid-sensitive substrates. organic-chemistry.org

Lewis acids are also widely employed to catalyze esterification reactions. They function by coordinating to the carbonyl oxygen of the carboxylic acid or ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. mdpi.compreprints.org A variety of Lewis acids have been shown to be effective, including zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and zirconium dioxide dichloride octahydrate (ZrOCl₂·8H₂O). evitachem.comnih.govnih.gov For example, ZrOCl₂·8H₂O has been demonstrated to be an efficient and reusable catalyst for the esterification of various carboxylic acids with equimolar amounts of alcohols under solvent-free conditions. nih.gov Similarly, the combination of a Brønsted acid and a Lewis acid, such as HCl and FeCl₃, can provide a synergistic effect in promoting the formation of the reactive tert-butyl cation from tert-butanol. nih.gov

Solid acid catalysts, such as ion-exchange resins (e.g., Dowex 50WX8-400) and silicotungstic acid supported on bentonite, offer the advantages of easy separation and reusability, making them attractive for industrial applications. asianpubs.orgresearchgate.net These catalysts have been successfully used in the esterification of butyric acid and its isomers with butanols. researchgate.net

Catalyst SystemAcyl PrecursorAlcoholKey FeaturesYield (%)
DCC/DMAPIsobutyric Acidtert-ButanolMild conditions, suitable for acid-sensitive substrates. researchgate.netcommonorganicchemistry.com70-81 commonorganicchemistry.com
ZrOCl₂·8H₂OPropionic Acid1-ButanolEfficient with equimolar reactants, solvent-free option. nih.govHigh
Silicotungstic Acid/BentoniteAcetic Acidtert-ButanolReusable solid acid catalyst. asianpubs.org~87 asianpubs.org
Dowex 50WX8-400Butyric Acidn-ButanolHeterogeneous catalyst, suitable for continuous processes. researchgate.netHigh
Zinc Chloride (ZnCl₂)Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoatetert-ButanolLewis acid catalysis for transesterification. evitachem.com>90 evitachem.com

Synthesis of Substituted this compound Derivatives

Substituted analogs of this compound are valuable synthetic intermediates. The introduction of functional groups such as amino, halo, and hydroxyl moieties provides handles for further chemical transformations, enabling their use in diverse areas of chemical synthesis.

Aminated Derivatives as Building Blocks in Peptide and Heterocycle Synthesis

Tert-butyl 2-amino-2-methylpropanoate and its N-protected derivatives are important building blocks, particularly in peptide chemistry. The α,α-disubstituted amino acid, α-aminoisobutyric acid (Aib), when incorporated into peptides, induces a helical conformation. The tert-butyl ester serves as a protecting group for the C-terminus during peptide synthesis.

The synthesis of these derivatives often starts from 2-amino-2-methylpropanoic acid. The tert-butyl ester can be introduced using methods analogous to those for the parent compound, such as reaction with isobutene under acidic conditions or via Steglich esterification. For use in solid-phase peptide synthesis (SPPS), the amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis of Fmoc-Aib-OtBu involves the reaction of Fmoc-Aib-OH with tert-butanol using a coupling agent like DCC and a catalyst such as DMAP. nih.govnih.gov These protected amino acid derivatives are then used in the stepwise assembly of peptide chains. nih.govwiley-vch.de The tert-butyl ester is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is typically removed at the end of the synthesis using strong acids like trifluoroacetic acid (TFA). nih.gov

Aminated this compound derivatives also serve as precursors in the synthesis of heterocyclic compounds. For instance, they can be used to construct pyrazole-containing molecules. evitachem.com

DerivativeSynthetic PrecursorsKey Reagents/MethodApplication
tert-Butyl 2-amino-2-methylpropanoate2-Amino-2-methylpropionitrileReduction, Amidation in alkaline solution. google.comIntermediate for pharmaceuticals like Anagliptin. google.com
Fmoc-Aib-OtBuFmoc-Aib-OH, tert-ButanolDCC, DMAP (Steglich esterification). nih.govBuilding block in solid-phase peptide synthesis. nih.govwiley-vch.de
tert-Butyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoateHalogenated pyrazole, tert-butyl acrylate (B77674)Palladium-catalyzed coupling (e.g., Pd(dba)₂/Xantphos). evitachem.comPrecursor for heterocyclic compounds. evitachem.com
Tert-butyl 2-(2-amino-2-methylpropanamido)-2-methylpropanoateDipeptide synthesisStandard peptide couplingComponent of dipeptides. uni.lu

Halogenated Derivatives as Precursors in Radical Reactions

Tert-butyl 2-bromo-2-methylpropanoate (B8525525) is a commercially available and synthetically important halogenated derivative. It is readily synthesized by the esterification of 2-bromo-2-methylpropionic acid with tert-butanol or by the reaction of 2-bromo-2-methylpropionyl bromide with tert-butanol. ucl.ac.ukchemicalbook.com One documented synthesis involves the reaction of 2-bromo-2-methylpropionic acid with isobutene in the presence of a cation exchange resin as a catalyst, achieving a high purity product. chemicalbook.com

The primary application of tert-butyl 2-bromo-2-methylpropanoate is as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). chemicalbook.comcosmobio.co.jpresearchgate.net The carbon-bromine bond can be homolytically cleaved by a transition metal complex (typically copper-based) to generate a tertiary radical, which then initiates the polymerization of monomers like acrylates, methacrylates, and styrene. researchgate.netrsc.org The "living" nature of ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. This initiator has been used to create various polymer architectures, including block copolymers and star polymers. researchgate.netacs.org

Beyond polymerization, the radical generated from tert-butyl 2-bromo-2-methylpropanoate can participate in other radical cross-coupling reactions, for example, with sodium sulfinate salts to form sulfones. acs.org

DerivativeSynthetic PrecursorsKey Reagents/MethodApplication
tert-Butyl 2-bromo-2-methylpropanoate2-Bromo-2-methylpropionic acid, IsobuteneCation exchange resin. chemicalbook.comInitiator for Atom Transfer Radical Polymerization (ATRP). chemicalbook.comcosmobio.co.jp
tert-Butyl 2-bromo-2-methylpropanoate2-Bromo-2-methylpropionyl bromide, Butan-1-olTriethylamine. ucl.ac.ukPrecursor for radical generation in reduction reactions. ucl.ac.uk
tert-Pentyl 2-bromo-2-methylpropanoate2-Bromo-2-methylpropanoic acid, tert-Pentyl alcoholNot specifiedPrecursor for radical cross-coupling reactions. acs.org

Hydroxylated Derivatives in Complex Molecular Construction

Hydroxylated derivatives of this compound, particularly chiral versions, are highly valuable building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. A key example is the tert-butyl ester of (R)- or (S)-3-hydroxy-2-methylpropanoic acid, often referred to as a "Roche ester" analog.

The synthesis of these chiral building blocks often relies on asymmetric hydrogenation or biocatalytic reduction methods. For instance, the asymmetric bioreduction of methyl 2-hydroxymethylacrylate and its derivatives using ene-reductases can furnish the (R)-configured methyl 3-hydroxy-2-methylpropionate product with high enantiomeric excess. researchgate.net Subsequent transesterification would yield the tert-butyl ester. The tert-butyl ester itself can be synthesized directly via asymmetric hydrogenation of the corresponding acrylate ester. thieme-connect.com

These chiral hydroxylated esters serve as versatile starting materials in the synthesis of natural products due to their defined stereochemistry and the presence of two distinct functional groups (ester and hydroxyl) that can be manipulated selectively. For example, methyl (R)-(−)-3-hydroxy-2-methylpropionate is a precursor in the synthesis of complex fragments of natural products. The hydroxyl group can be protected, and the ester can be reduced to an aldehyde, which then undergoes further carbon-carbon bond-forming reactions. orgsyn.org These building blocks have been utilized in the synthesis of pheromones and other biologically active molecules. diva-portal.org

DerivativeSynthetic PrecursorsKey Reagents/MethodApplication
(R)- or (S)-tert-Butyl 3-hydroxy-2-methylpropanoateAcrylate esterAsymmetric hydrogenation. thieme-connect.comChiral building block for natural product synthesis. diva-portal.orgresearchgate.netrsc.org
Methyl (R)-(−)-3-hydroxy-2-methylpropionate(R)-(−)-3-hydroxy-2-methylpropionic acid, Methanol (B129727)Not specifiedPrecursor for more complex chiral building blocks. orgsyn.org
(R)-3-(tert-Butyldiphenylsilyloxy)-2-methylpropanalMethyl (R)-(−)-3-hydroxy-2-methylpropionateTBDPSCl, Imidazole; DIBAL-HIntermediate in the synthesis of complex molecules. orgsyn.org
Butyl 2-hydroxy-2-methylpropanoate2-Hydroxy-2-methylpropanoic acid, ButanolAcid catalyst (e.g., sulfuric acid). smolecule.comPrecursor in the synthesis of biodegradable polyesters. smolecule.com

Benzoylated and Nitrobenzoylated Derivatives: Synthetic Routes and Structural Insights

The synthesis of benzoylated and nitrobenzoylated analogs of tert-butyl esters, including derivatives structurally related to this compound, often involves the acylation of a suitable precursor. Research has explored various benzoylating reagents and has provided detailed structural analyses of the resulting compounds, offering insights into their molecular geometry.

One approach to benzoylation involves the use of activated benzoylating agents derived from oximes. For instance, benzoylated oximes based on ethyl 2-hydroximino-2-cyanoacetate (Oxyma) and tert-butyl 2-hydroximino-2-cyanoacetate have been developed as effective reagents for the benzoylation of alcohols. rsc.orgrsc.org These reagents offer an alternative to traditional methods and have been shown to provide high yields in the benzoylation of primary alcohols. rsc.org

The direct synthesis and structural characterization of compounds like tert-butyl 2-benzoyl-2-methylpropanoate and its nitro-substituted counterpart provide valuable data. The synthesis of tert-butyl 2-benzoyl-2-methylpropanoate has been reported, with its structure elucidated through single-crystal X-ray crystallography. nih.govnih.gov Similarly, the 4-nitrobenzoyl derivative, tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate, has been synthesized and structurally analyzed. researchgate.net Treatment of such 2,2-disubstituted tert-butyl β-keto esters with trifluoroacetic acid can quantitatively yield the corresponding β-keto acids. nih.gov

Structural analyses of these derivatives reveal significant conformational features. The molecule tert-butyl 2-benzoyl-2-methylpropanoate is bent, with a notable dihedral angle between the phenyl ring and the ester group. nih.govnih.gov In the crystalline state, molecules are linked by weak C-H···O hydrogen bonds to form infinite chains. nih.gov The nitro derivative, tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate, also exhibits a bent structure with near coplanarity between the nitro group and the benzene (B151609) ring. researchgate.net Its crystal structure is characterized by a network of weak C-H···O hydrogen bonds that form two-dimensional sheets. researchgate.net

Table 1: Structural Insights into Benzoylated and Nitrobenzoylated Derivatives
Compound NameKey Structural FeatureDihedral AngleIntermolecular InteractionsReference
tert-Butyl 2-benzoyl-2-methylpropanoateBent molecular geometry67.28 (9)° between the mean planes of the phenyl ring and the ester groupWeak C-H⋯O interactions forming infinite chains nih.govnih.gov
tert-Butyl 2-methyl-2-(4-nitrobenzoyl)propanoateBent molecular geometry61.8 (2)° between the mean planes of the phenyl ring and the ester group; 0.8 (2)° between the nitro group and the phenyl ringWeak C-H⋯O interactions forming 2D sheets researchgate.net

Protecting Group Strategies Employing the tert-Butyl Ester Functionality

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis, valued for its stability across a range of conditions and its susceptibility to cleavage under specific acidic conditions. thieme-connect.com This combination of stability and selective removal makes it an essential tool in the synthesis of complex molecules like peptides and natural products. thieme-connect.comlookchem.com

Selective Deprotection Methodologies and Conditions

The removal of the tert-butyl ester group, a process known as deprotection, is typically achieved under acidic conditions. libretexts.org However, the harshness of traditional reagents like strong protic acids can lead to unwanted side reactions, particularly in substrates with multiple acid-sensitive groups. lookchem.com Consequently, a variety of mild and selective methods have been developed.

One effective and environmentally benign reagent is aqueous phosphoric acid, which selectively cleaves tert-butyl esters while leaving other sensitive groups like CBZ carbamates and benzyl (B1604629) esters intact. organic-chemistry.org Another approach involves using silica (B1680970) gel in refluxing toluene, which provides high yields of the corresponding carboxylic acids and shows selectivity for tert-butyl esters over tert-butyl ethers. lookchem.com

Lewis acids have also been employed for selective deprotection. A system of cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) can selectively cleave tert-butyl esters in the presence of N-Boc protecting groups, a selectivity that is the reverse of what is typically seen with strong acids. organic-chemistry.org Similarly, zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to mediate the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. acs.org

More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane has been reported for the mild deprotection of tert-butyl esters under neutral conditions, avoiding high temperatures or strong acids. nih.gov

Table 2: Selected Methodologies for Selective Deprotection of tert-Butyl Esters
Reagent(s)ConditionsKey Advantages/SelectivityReference
Aqueous Phosphoric Acid-Environmentally benign, mild, and selective over CBZ carbamates, benzyl esters. organic-chemistry.org
Silica GelRefluxing TolueneMild conditions, good yields, selective over t-butyl ethers and TMSE esters. lookchem.com
CeCl₃·7H₂O / NaIRefluxing AcetonitrileSelectively cleaves t-butyl esters in the presence of N-Boc groups. organic-chemistry.org
ZnBr₂Dichloromethane (DCM)Chemoselective hydrolysis in the presence of other acid-labile groups. acs.org
Tris-4-bromophenylamminium radical cation (Magic Blue) / Triethylsilane-Catalytic, mild, neutral conditions, avoids high temperatures and strong acids. nih.gov
Trifluoroacetic Acid (TFA) / DichloromethaneRoom TemperatureCommon and effective method for cleaving acid-sensitive groups. rsc.orgorgsyn.org

Integration into Stepwise Organic Synthesis and Multi-step Total Synthesis

The strategic use of the tert-butyl ester as a protecting group is fundamental in multi-step organic synthesis, particularly in peptide synthesis and the construction of complex natural products. lookchem.com Its stability to a wide array of reagents, including many nucleophiles and reducing agents, allows for chemical transformations on other parts of a molecule without affecting the protected carboxylic acid. thieme-connect.com

In peptide synthesis, amino acids are often protected as tert-butyl esters. researchgate.net This protection allows for the sequential addition of other amino acids to the N-terminus. The tert-butyl group's resistance to the basic conditions used for Fmoc-group removal, another common amine protecting group, is a key advantage. For example, a synthetic strategy can involve the use of an Fmoc-protected amine and a tert-butyl protected carboxylic acid on the same molecule. orgsyn.org The Fmoc group can be selectively removed with piperidine, and after subsequent steps, the tert-butyl ester can be cleaved with an acid like trifluoroacetic acid (TFA) without affecting other parts of the peptide. orgsyn.org This orthogonality is crucial for the controlled, stepwise assembly of peptide chains.

The utility of tert-butyl esters extends to the synthesis of alkaloids and other medicinally relevant substrates. lookchem.com The ability to selectively deprotect the tert-butyl ester in the final stages of a synthesis is a powerful tool for unmasking a carboxylic acid functionality in a complex molecular framework. This strategy prevents the acidic proton of the carboxylic acid from interfering with earlier synthetic steps that might involve basic reagents or organometallic species.

Table 3: Application of tert-Butyl Ester Protection in Multi-step Synthesis
Synthetic FieldRole of tert-Butyl EsterExample of OrthogonalityReference
Peptide SynthesisProtection of C-terminal or side-chain carboxylic acids.Stable to basic conditions (e.g., piperidine) used for Fmoc-group removal; cleaved by acidic conditions (e.g., TFA). orgsyn.orgresearchgate.net
Natural Product SynthesisMasking of carboxylic acid functionality to allow for transformations elsewhere in the molecule.Stable to a wide range of nucleophilic and reducing conditions, allowing for late-stage deprotection. lookchem.com
Peptoid SynthesisProtection of carboxylic acid moiety in Ugi reaction products.Cleaved with a solution of dichloromethane/TFA to yield the free acid for the next reaction step. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of tert-butyl 2-methylpropanoate (B1197409), providing precise information about the atomic arrangement within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton and Carbon-13 NMR spectroscopy are fundamental in confirming the identity and purity of tert-butyl 2-methylpropanoate by identifying the chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is characterized by its simplicity due to the high degree of symmetry in the molecule. The nine protons of the three equivalent methyl groups in the tert-butyl group produce a single, strong signal (a singlet), typically observed around 1.4 ppm. The six protons of the two equivalent methyl groups of the isobutyryl moiety also result in a single signal (a doublet), while the single proton on the tertiary carbon of this group gives rise to a septet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon environment. The carbonyl carbon of the ester group is typically the most downfield signal. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups also have characteristic chemical shifts.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
tert-butyl group (CH₃) ~ 1.4 (singlet, 9H) ~ 28
tert-butyl group (quaternary C) - ~ 80
2-methylpropanoate (CH₃) ~ 1.1 (doublet, 6H) ~ 19
2-methylpropanoate (CH) ~ 2.5 (septet, 1H) ~ 34

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Metal Complexes

While ¹H and ¹³C NMR are the most common NMR techniques for organic compounds, heteronuclear NMR can be employed to study the interaction of this compound with metal centers in organometallic complexes. For instance, if this ester were part of a tin-containing complex, ¹¹⁹Sn NMR spectroscopy would be a powerful tool to probe the electronic environment and coordination geometry around the tin nucleus. At present, specific applications of heteronuclear NMR to metal complexes of this compound are not extensively documented in publicly available research.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

The molecular weight of this compound is 144.21 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion ([M]⁺), which can then undergo fragmentation. The analysis of these fragments provides a "fingerprint" that can be used to identify the compound.

A prominent peak in the mass spectrum of this compound corresponds to the tert-butyl cation, [(CH₃)₃C]⁺, which has a mass-to-charge ratio (m/z) of 57. This is often the base peak due to the stability of the tertiary carbocation. Other significant fragments can arise from the cleavage of the ester group.

Table 2: Predicted Fragmentation Pattern for this compound in EI-MS

m/z Value Proposed Fragment Ion Notes
144 [C₈H₁₆O₂]⁺ Molecular Ion
87 [CH₃CH(CH₃)C(O)O]⁺ Loss of tert-butyl radical
71 [CH₃CH(CH₃)CO]⁺ Acylium ion
57 [(CH₃)₃C]⁺ Tert-butyl cation (often the base peak)
43 [CH₃CH(CH₃)]⁺ Isopropyl cation
41 [C₃H₅]⁺ Allyl cation

Tandem Mass Spectrometry in Metabolite Identification

Chromatographic Techniques for Purity and Composition Assessment

Chromatographic methods are widely used to separate this compound from impurities and to determine its concentration in various mixtures. Gas chromatography (GC) is particularly well-suited for the analysis of this volatile ester.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. The purity of this compound can be assessed by the presence of a single major peak in the chromatogram.

The choice of the GC column is critical for achieving good separation. A column with a polar stationary phase, such as one containing nitroterephthalic acid-modified polyethylene (B3416737) glycol, can be effective. nih.gov Common detectors used for this type of analysis include the flame ionization detector (FID) and the mass spectrometer (MS), with the latter providing both quantitative and qualitative information. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a useful parameter for its identification in GC. For this compound, reported Kovats retention indices are 816 on a standard non-polar column and 956 on a standard polar column. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Gas Chromatography (GC) for Quantitative Analysis and Reaction Monitoring

Gas chromatography (GC) stands as a primary technique for the quantitative analysis and reaction monitoring of volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from reactants, solvents, and byproducts.

Quantitative Analysis: For quantitative determination, a flame ionization detector (FID) is commonly employed due to its excellent response to hydrocarbons. The method involves creating a calibration curve by injecting known concentrations of a high-purity this compound standard and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples. For instance, in the analysis of related esters like isobutyl isobutyrate, samples are desorbed and analyzed by GC-FID, with a detection limit in the nanogram range osha.gov. Similar methods can be adapted for this compound.

Reaction Monitoring: GC is an invaluable tool for monitoring the progress of reactions that produce this compound, such as the esterification of isobutyric acid with tert-butanol (B103910). By taking aliquots from the reaction mixture at different time intervals, the consumption of reactants and the formation of the product can be tracked. This data is crucial for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and minimize impurities. In studies of related processes, such as the partial oxidation of isobutane, GC/MS has been effectively used to identify and quantify various products, demonstrating the technique's utility in complex reaction mixtures nih.govhzdr.deresearchgate.net.

A typical GC method for analyzing this compound would involve a capillary column, such as one with a polyethylene glycol (wax) or a polydimethylsiloxane (PDMS) stationary phase. The oven temperature would be programmed to ensure good separation of all components. For example, a method for analyzing methyl tert-butyl ether (MTBE) and its degradation products utilized a specific temperature program to achieve separation nih.gov.

Illustrative GC Parameters for Analysis of a Related Compound (Isobutyl Isobutyrate)

ParameterConditionReference
ColumnCharcoal tube for sample collection osha.gov
Desorption Solvent1:99 dimethyl formamide:carbon disulfide osha.gov
DetectorFlame Ionization Detector (FID) osha.gov
Detection Limit5 ng with a 1-µL injection (5 µg/mL) osha.gov

High-Performance Liquid Chromatography (HPLC) in Stability and Degradation Studies

High-performance liquid chromatography (HPLC) is a powerful technique for studying the stability and degradation of chemical compounds. While less common than GC for analyzing highly volatile esters like this compound, it is particularly useful when dealing with less volatile degradation products or when the compound is part of a complex, non-volatile matrix.

Stability Studies: Stability studies are essential to determine the shelf-life of a chemical and to understand how it changes under various environmental conditions such as heat, light, and humidity. In a typical stability study, samples of this compound would be stored under controlled conditions and analyzed by HPLC at specified time points. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Degradation Studies: Forced degradation studies involve subjecting the compound to harsh conditions (e.g., strong acids, bases, oxidizing agents) to accelerate its breakdown. This helps in identifying potential degradation products and understanding the degradation pathways. For example, the ester linkage in this compound is susceptible to hydrolysis under acidic or basic conditions, which would yield isobutyric acid and tert-butanol. HPLC can be used to monitor the disappearance of the parent ester and the appearance of these degradation products. In studies of other compounds, HPLC has been effectively used to separate the parent drug from its degradation products under various stress conditions researchgate.net.

A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector would be suitable for detection if the degradation products possess a chromophore. If not, a refractive index detector or mass spectrometric (MS) detection could be utilized.

General Conditions for HPLC-based Stability and Degradation Studies

ParameterTypical Condition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV, Refractive Index (RI), or Mass Spectrometry (MS)
Stress ConditionsAcidic, basic, oxidative, photolytic, thermal

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For a compound to be analyzed by X-ray crystallography, it must first be obtained as a single crystal of suitable size and quality. This compound is a liquid at room temperature, which presents a challenge for this technique. To obtain a crystal structure, the compound would need to be crystallized at a low temperature.

As of now, a crystal structure for this compound is not available in the public domain. However, the crystal structure of a related, more complex molecule, tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate, has been determined researchgate.net. This demonstrates that the tert-butyl ester group can be accommodated in a crystal lattice. If a crystal structure of this compound were to be determined, it would provide valuable data on its solid-state conformation and packing.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. A vapor phase IR spectrum for this compound is available in public databases nih.gov.

The key functional groups in this compound and their expected IR absorption regions are:

C=O (Ester Carbonyl) Stretch: This is typically a strong and sharp absorption band in the region of 1750-1735 cm⁻¹. The exact position can be influenced by the electronic and steric effects of the attached alkyl groups.

C-O (Ester) Stretch: Esters show two C-O stretching vibrations. The C-O stretch from the carbonyl side (acyl-oxygen) and the C-O stretch from the alkyl side (alkyl-oxygen). These typically appear in the 1300-1000 cm⁻¹ region. For this compound, a strong band corresponding to the C-O stretch is expected.

C-H (Alkyl) Stretch: The C-H stretching vibrations from the methyl and tert-butyl groups will appear in the region of 3000-2850 cm⁻¹.

C-H (Alkyl) Bend: The C-H bending vibrations for the methyl and tert-butyl groups will be observed in the 1470-1365 cm⁻¹ region. The presence of the tert-butyl group often gives rise to a characteristic split peak in this region.

By comparing the obtained IR spectrum with these expected absorption bands, the presence of the ester functional group and the alkyl framework of this compound can be confirmed. For comparison, the IR spectrum of the related compound 2-methylpropan-2-ol (tert-butyl alcohol) shows a very broad O-H stretch around 3350 cm⁻¹, which would be absent in the spectrum of the ester, and C-O stretching vibrations in the 1200 cm⁻¹ region docbrown.info.

Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretch3000-2850Medium-Strong
C=O (Ester)Stretch1750-1735Strong
C-H (Alkyl)Bend1470-1365Medium
C-O (Ester)Stretch1300-1000Strong

Applications in Contemporary Organic Synthesis and Materials Science

Versatility as a Core Building Block for Complex Molecules

The strategic use of molecular building blocks simplifies the synthesis of complex molecules by providing pre-functionalized, modular components. illinois.edu The tert-butyl ester moiety, as found in tert-butyl 2-methylpropanoate (B1197409), is a valuable feature in such building blocks. While the saturated propanoate itself is not a polymerizable monomer, it belongs to a class of compounds whose structural motifs are crucial in synthesis. For instance, related 2,2-disubstituted tert-butyl β-keto esters are used as precursors to generate corresponding β-keto acids, which are valuable for probing the transition states of thermal decarboxylation reactions. nih.gov

The tert-butyl group is instrumental in creating three-dimensional complexity. Researchers have developed sets of molecular building blocks, such as TIDA boronates, which incorporate specific 3D twists and turns directly into the components, facilitating the construction of complex molecules in a more accessible manner. illinois.edu The stability and steric properties of the tert-butyl group are key to the functionality of these advanced synthetic tools.

Asymmetric Catalysis and Chiral Induction

Achieving stereocontrol is a central challenge in organic synthesis, particularly in the production of pharmaceuticals and other bioactive molecules. The bulky nature of the tert-butyl group is frequently exploited in the design of chiral ligands and auxiliaries to create a sterically defined environment around a metal catalyst, thereby directing the stereochemical outcome of a reaction.

Chiral ligands are essential for enantioselective C-H functionalization, a powerful method for assembling complex molecules. mdpi.com The steric hindrance provided by tert-butyl groups on a ligand can create a chiral environment that leads to high stereoinduction. mdpi.com For example, N-protected tert-leucine derivatives, which feature a prominent tert-butyl group, can act as an external chiral source, coordinating with a metal center to control enantioselectivity in C-H activation reactions. mdpi.com

Furthermore, synthetic methods have been developed for the highly stereoselective alkylation of chiral starting materials to introduce new functionalities. In one such method, titanium(IV) enolates of chiral N-acyl oxazolidinones react with tert-butyl peresters. nih.govresearchgate.net This reaction proceeds with excellent diastereoselectivity, yielding adducts that can be readily converted into ligands for use in asymmetric catalysis. nih.govresearchgate.net

Table 1: Examples of Chiral Ligands and Auxiliaries Utilizing Tert-Butyl Groups
Ligand/Auxiliary TypeRole of Tert-Butyl GroupApplicationReference
N-Protected tert-leucineProvides steric bulk to create a chiral pocket around the catalystEnantioselective C-H activation mdpi.com
N-acyl oxazolidinone derivativesUsed in precursors for stereoselective alkylation to create chiral building blocksSynthesis of precursors for chiral ligands nih.govresearchgate.net
N-(tert-Butyl)-N-methylanilinesForms a C-N axially chiral structurePalladium-catalyzed asymmetric allylic alkylation researchgate.net

Cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. The tert-butyl group also plays a role in this area, particularly in the synthesis of precursors and reagents. For example, tert-butyl aryl thioethers are important building blocks for functional materials like conjugated polymers. mdpi.com An odorless and more convenient method for their synthesis involves the palladium-catalyzed C-S cross-coupling of aryl halides with S-tert-butylisothiouronium bromide, which serves as a surrogate for the highly malodorous tert-butyl thiol. mdpi.com Research into this reaction has shown that ligand performance can be unexpectedly affected by steric factors, suggesting that in some cases, the nucleophilic displacement step, rather than reductive elimination, may be rate-determining. mdpi.com

Enabling Technology in Polymer Chemistry

In polymer science, the tert-butyl ester group is highly valuable, particularly when attached to a polymerizable backbone such as acrylate (B77674) or methacrylate (B99206). Monomers like tert-butyl acrylate (TBA) and tert-butyl methacrylate (TBMA) are widely used in controlled radical polymerization (CRP) techniques. The resulting polymers, containing tert-butyl ester side chains, can be easily hydrolyzed under acidic conditions to yield poly(acrylic acid) or poly(methacrylic acid), respectively. This feature makes them excellent precursors for producing hydrophilic and functional polymers.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and a high degree of chain-end functionality. sigmaaldrich.com Monomers such as tert-butyl acrylate (TBA) are well-suited for these methods. cmu.edu For instance, a di-tert-butyl acrylate monomer has been designed for Cu(II)-mediated photoinduced controlled radical polymerization. pusan.ac.kr This process yields polymers with excellent control and high chain-end fidelity, which are valuable as precursors to poly(acrylic acid) for applications as dispersing agents and adsorbents. pusan.ac.kr

Table 2: Controlled Radical Polymerization of Tert-Butyl Acrylate Monomers
MonomerPolymerization TechniqueKey FeatureResulting PolymerReference
tert-Butyl Acrylate (TBA)ATRPWell-controlled polymerization, versatile precursorPoly(tert-butyl acrylate) cmu.edu
Di-tert-butyl acrylate (diTBA)Photoinduced ATRPHigh chain-end fidelity, increased carboxylic acid density after hydrolysisPoly(di-tert-butyl acrylate) pusan.ac.kr

The ability to create complex polymer architectures, such as star polymers and block copolymers, is another significant application of tert-butyl-containing monomers. tamu.edu These advanced structures are used in a wide range of fields, from drug delivery to thermoplastic elastomers.

Star-shaped copolymers with three distinct branches—poly(styrene), poly(dimethylsiloxane), and poly(tert-butyl methacrylate)—have been successfully synthesized. kpi.ua This was achieved through a multi-step process involving anionic polymerization, demonstrating the utility of tert-butyl methacrylate in creating complex, multi-component materials with narrow molecular weight distributions. kpi.ua Similarly, novel star poly(ionic liquid) block copolymers have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, highlighting the versatility of controlled polymerization methods in creating tailored polymer architectures. tamu.edu The use of multi-functional initiators based on nitroxides like N-tert-butyl-1-diethylphosphono-2,2-dimethylpropyl nitroxide (SG1) has also enabled the synthesis of 3-arm star polymers and star-block copolymers. researchgate.net

Research in Medicinal Chemistry and Chemical Biology

Precursors and Intermediates for Active Pharmaceutical Ingredients (APIs)

Tert-butyl 2-methylpropanoate (B1197409), also known as tert-butyl isobutyrate, serves as a key starting material or intermediate in the synthesis of several complex APIs. Its sterically hindered tert-butyl group provides stability and influences reactivity, making it a valuable component in multi-step synthetic pathways.

One notable application is in the creation of advanced antibiotics. Derivatives of tert-butyl 2-methylpropanoate are used as intermediates in the synthesis of cephalosporin (B10832234) antibiotics, such as Ceftolozane. chemicalbook.comchemicalbook.comgoogle.com The compound is integral to forming the (Z)-2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)-2-methylpropanoate structure, a complex side chain that is later attached to the cephalosporin core. chemicalbook.comchemicalbook.com

The compound is also employed in the development of targeted cancer therapies. It is a reactant in the synthesis of pyrazolopyrazine compounds, which are designed as inhibitors of SH2 domain-containing protein tyrosine phosphatase-2 (SHP2). googleapis.com SHP2 is a key signaling node and an attractive target for cancer treatment. googleapis.com Similarly, a closely related derivative, 2-amino-tert-butyl isobutyrate hydrochloride, is utilized in the synthesis of dipeptide fragments necessary for the production of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in treating type 2 diabetes and obesity. google.com

Furthermore, tert-butyl isobutyrate is used to synthesize macrocyclic inhibitors of peptidylarginine deiminases (PADs), specifically PAD4, which are implicated in autoimmune diseases like rheumatoid arthritis. google.com

Table 1: Applications of this compound as an API Precursor
API or Target ClassTherapeutic AreaRole of this compound/DerivativeReference
Ceftolozane (Cephalosporin)AntibacterialIntermediate for a key side chain chemicalbook.comchemicalbook.comgoogle.com
SHP2 InhibitorsOncologyReactant in synthesis of pyrazolopyrazine core googleapis.com
PAD4 InhibitorsAutoimmune DiseaseStarting material for macrocyclic structure google.com
SemaglutideDiabetes/ObesityUsed to create a dipeptide fragment (as 2-amino-tert-butyl isobutyrate) google.com

Scaffold Design for Therapeutic Agents

The isobutyrate structure, particularly when combined with the tert-butyl ester, provides a foundation for building complex molecular scaffolds used in therapeutic agents.

Tert-butyl isobutyrate has been instrumental in the total synthesis of the azumamide class of natural products. dtu.dk Azumamides A–E are cyclic tetrapeptides that act as potent and selective histone deacetylase (HDAC) inhibitors, a class of enzymes targeted in cancer therapy. dtu.dk In the synthesis, tert-butyl isobutyrate is used in a critical diastereoselective Mannich reaction to construct the unique β-amino acid scaffold that is central to the macrocycle's structure and biological activity. dtu.dk This demonstrates the compound's utility in generating non-standard amino acid residues for incorporation into peptidomimetics. Its enolate has also been used in ruthenium-catalyzed allylic substitution reactions to create products with vicinal quaternary centers, which are valuable in complex molecule synthesis. acs.orgnih.gov

The compound is also used in the synthesis of other macrocyclic structures, such as the previously mentioned PAD4 inhibitors, which often mimic peptide structures to achieve target specificity. google.com

The utility of this compound extends to the synthesis of various heterocyclic compounds with therapeutic potential. As noted, it is a precursor in the synthesis of pyrazolopyrazine-based SHP2 inhibitors and macrocyclic PAD inhibitors, both of which feature complex heterocyclic systems. googleapis.comgoogle.com The synthesis of intermediates for cephalosporins also involves the formation of molecules containing aminothiazole and benzothiazole (B30560) rings. chemicalbook.comchemicalbook.com These examples highlight its role in building the carbon framework to which heterocyclic moieties are attached or formed.

Bioconjugation Techniques for Targeted Drug Delivery and Enhanced Efficacy

While not directly used as a linker, this compound plays a foundational role in bioconjugation through the synthesis of functionalized polymers. Specifically, the potassium carbanion of tert-butyl isobutyrate has been used as an initiator for the anionic polymerization of ethylene (B1197577) oxide to create heterofunctional polyethylene (B3416737) glycol (PEG). google.comjustia.com PEGylation is a critical bioconjugation strategy used to improve the pharmacokinetic properties of therapeutic proteins and small-molecule drugs, enhancing their solubility, stability, and circulation time while reducing immunogenicity. The use of a tert-butyl isobutyrate-derived initiator allows for the creation of a polymer with a specific functional end group, which is essential for its subsequent conjugation to a biologically active molecule. google.comjustia.com

Investigation of Biological Activities of Derivatives (e.g., Antimicrobial, Anticancer)

Numerous derivatives synthesized from this compound have demonstrated significant biological activity. The end products of the synthetic pathways mentioned earlier serve as prime examples of these activities.

Anticancer Activity :

HDAC Inhibition : Azumamide E, synthesized using a tert-butyl isobutyrate-derived scaffold, is a potent inhibitor of HDACs 1, 2, 3, 10, and 11, with IC50 values as low as 14 nM. dtu.dk

SHP2 Inhibition : Pyrazolopyrazine derivatives show promise as SHP2 inhibitors for cancer therapy. googleapis.com

Direct Cytotoxicity : A synthesized derivative, tert-butyl 2-(4-carbamoylphenoxy)-2-methylpropanoate, has been investigated as a potential agent against breast cancer cells.

Enzyme Inhibition : A complex isobutyrate derivative has been identified as a potent inhibitor of enzymes involved in the progression of various cancers. americanchemicalsuppliers.com

Antimicrobial Activity :

Antibacterial : Cephalosporin derivatives, whose synthesis relies on intermediates from this compound, are powerful antibiotics. chemicalbook.comchemicalbook.com

Antiviral Activity :

Prodrugs : VV116, a tri-isobutyrate ester prodrug of a nucleoside analog, is an oral drug candidate developed to act against SARS-CoV-2 by interfering with its RNA-dependent RNA polymerase. americanchemicalsuppliers.com

Anti-inflammatory/Autoimmune Activity :

PAD4 Inhibition : Macrocyclic derivatives function as inhibitors of PAD4, a target for treating autoimmune diseases. google.com

Table 2: Biological Activities of Selected Derivatives
Derivative ClassBiological ActivityMechanism/TargetReference
AzumamidesAnticancerHistone Deacetylase (HDAC) Inhibition dtu.dk
PyrazolopyrazinesAnticancerSHP2 Inhibition googleapis.com
Cephalosporin IntermediatesAntibacterialInhibition of bacterial cell wall synthesis chemicalbook.comchemicalbook.com
VV116 (Tri-isobutyrate Prodrug)AntiviralInhibition of viral RNA polymerase americanchemicalsuppliers.com
Macrocyclic CompoundsAnti-inflammatoryPeptidylarginine Deiminase 4 (PAD4) Inhibition google.com

Applications in Proteomics and Biochemical Research

Direct applications of this compound in the field of proteomics are not extensively documented. However, its role in biochemical research is significant, primarily through the synthesis of molecular probes and enzyme inhibitors used to study cellular processes.

A key example is its use as a starting material in the multi-step synthesis of a reaction-based fluorescent probe for detecting hydrogen peroxide (H₂O₂) in living cells. semanticscholar.org This probe is a vital tool for studying oxidative stress and redox signaling pathways. The synthesis begins by treating tert-butyl isobutyrate with LDA, followed by subsequent reactions to build the final sensor molecule. semanticscholar.org

Furthermore, the enzyme inhibitors (HDAC, SHP2, PAD4) derived from this compound are fundamental tools in biochemical research. googleapis.comgoogle.comdtu.dk They allow scientists to selectively block the function of specific proteins within complex biological systems, thereby elucidating their roles in disease pathways and normal cellular function.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of tert-butyl 2-methylpropanoate (B1197409). Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine optimized molecular geometries and electronic properties. wikipedia.org

The electronic structure of an ester like tert-butyl 2-methylpropanoate is characterized by the distribution of electrons within its molecular orbitals. Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. For this compound, the HOMO is expected to be localized around the oxygen atoms of the ester group, while the LUMO is likely centered on the carbonyl carbon. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

Quantum chemical calculations can also be used to derive various reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. The electrostatic potential map, another product of these calculations, visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be an area of high electron density (negative potential), while the carbonyl carbon would exhibit a positive potential, making it a primary site for nucleophilic attack. mdpi.com

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted Value/DescriptionSignificance
HOMO EnergyLocalized on ester oxygen atomsSite of electrophilic attack
LUMO EnergyCentered on the carbonyl carbonSite of nucleophilic attack
HOMO-LUMO GapModerateIndicates kinetic stability
Electrostatic PotentialNegative on carbonyl oxygen, positive on carbonyl carbonGuides intermolecular interactions and reaction sites

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules.

Conformational analysis of this compound would reveal the preferred spatial arrangements of its atoms. Due to the presence of single bonds, the molecule can adopt various conformations through rotation around these bonds. The bulky tert-butyl group will sterically influence the accessible conformations, favoring those that minimize steric hindrance. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformers and the energy barriers between them. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, one can observe how the molecule interacts with its environment. These simulations can elucidate the nature and strength of non-covalent interactions, including van der Waals forces and dipole-dipole interactions. The ester group's polarity will lead to specific orientations with polar solvent molecules. Understanding these interactions is crucial for predicting solubility and other macroscopic properties. In the context of biological systems, MD simulations could be used to study the interactions of this compound with membranes or proteins. mdpi.com

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, a key reaction is hydrolysis, the cleavage of the ester bond by water to form tert-butanol (B103910) and 2-methylpropanoic acid. Theoretical methods can be used to map out the entire reaction pathway, identifying intermediates and, most importantly, the transition state. study.comstudy.com

The hydrolysis of esters can be catalyzed by either acid or base. ucoz.comlibretexts.org Computational studies can model both pathways. For the acid-catalyzed mechanism, the calculations would show the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. libretexts.org Subsequent proton transfers and the elimination of the alcohol would be mapped out. For the base-catalyzed mechanism (saponification), the simulation would depict the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com

A critical aspect of these studies is the characterization of the transition state, which is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined. This allows for the prediction of reaction rates. Isotope labeling studies, which can be modeled computationally, can further confirm the proposed mechanism. For esters with bulky groups like the tert-butyl group, computational studies can also investigate alternative mechanisms, such as those involving an SN1-type cleavage of the alkyl-oxygen bond, which is plausible due to the stability of the tertiary carbocation that would be formed. chemistrysteps.com

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in this compound. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by its local electronic environment. By comparing the calculated spectrum with the experimental one, the assignment of peaks can be confirmed. uncw.edu

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureApproximate Predicted Value
¹³C NMRCarbonyl Carbon Chemical Shift~170-180 ppm
¹H NMRTert-butyl Protons Chemical Shift~1.2-1.5 ppm
IRC=O Stretch Frequency~1735-1750 cm⁻¹
IRC-O Stretch Frequencies~1150-1250 cm⁻¹

Q & A

Q. How is this compound utilized in asymmetric catalysis for chiral molecule synthesis?

  • Methodological Answer : The tert-butyl group enhances steric hindrance in catalytic pockets, favoring enantioselective reactions. For example, in Sharpless epoxidation, it stabilizes transition states via van der Waals interactions, monitored by chiral HPLC (e.g., Chiralpak AD-H column) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.